molecular formula C18H24F3N3O3 B2736878 N-[2-(Diethylamino)-2-oxoethyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]-N-methylacetamide CAS No. 1394711-39-7

N-[2-(Diethylamino)-2-oxoethyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]-N-methylacetamide

Cat. No.: B2736878
CAS No.: 1394711-39-7
M. Wt: 387.403
InChI Key: ANUGIXVAFBXWJG-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)-2-oxoethyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]-N-methylacetamide is a useful research compound. Its molecular formula is C18H24F3N3O3 and its molecular weight is 387.403. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Bonding

Research on compounds like N-methylacetamide and its derivatives, including studies on their molecular structure and bonding, provides insights into the fundamental understanding of chemical interactions and properties. Gas electron diffraction studies on N-methylformamide have elucidated bond distances and angles, revealing systematic trends among the skeletal structures of related amides (Kitano & Kuchitsu, 1973). These findings are crucial for the development of new materials and understanding the behavior of molecules in various environments.

Environmental Chemistry

The atmospheric chemistry of amides, including acetamide and N-methylacetamide, has been explored to assess their reactions with atmospheric oxidants such as OH radicals and Cl atoms. This research is significant for understanding the potential environmental impacts of these compounds, including their roles in atmospheric aerosol formation and photooxidation mechanisms (Barnes et al., 2010). Such studies are vital for environmental monitoring and developing strategies to mitigate pollution.

Chemical Synthesis and Reactivity

The reactivity and synthesis of related amides have been studied extensively, with applications in creating new chemical entities and understanding reaction mechanisms. For example, research on the N-formylation of amines demonstrates the versatility of amides in synthesizing complex molecules, offering potential pathways for developing pharmaceuticals and other biologically active compounds (Li et al., 2018).

Biological and Pharmacological Research

Although excluding direct applications in drug use and side effects, it's worth noting that research into the biological effects of amide derivatives informs our understanding of molecular interactions within biological systems. Studies on the biological activity of dimethylated trifluoroatrolactamide derivatives, for example, shed light on their antifungal activity, contributing to the development of new antifungal agents (Yang et al., 2017).

Properties

IUPAC Name

N-[2-(diethylamino)-2-oxoethyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O3/c1-5-24(6-2)17(27)11-23(4)16(26)10-22(3)15-8-7-14(18(19,20)21)9-13(15)12-25/h7-9,12H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUGIXVAFBXWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C)C(=O)CN(C)C1=C(C=C(C=C1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.